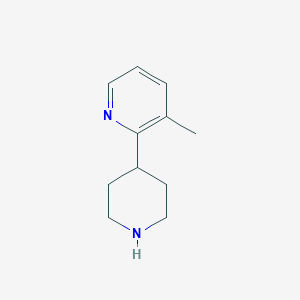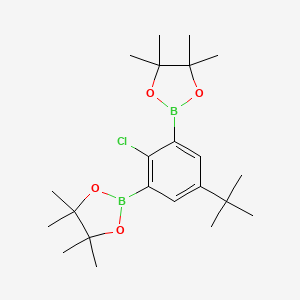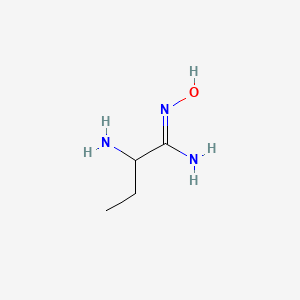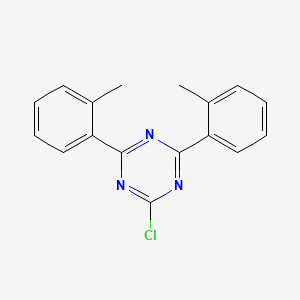![molecular formula C5H11ClS2 B13345582 Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-](/img/structure/B13345582.png)
Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane, also known as 2-chloroethyl methyl sulfide, is an organic compound with the molecular formula C3H7ClS. It is a colorless to light yellow liquid with a characteristic sulfurous odor. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane typically involves the reaction of 2-chloroethyl sulfide with methyl chloride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane involves the use of β-hydroxyethyl methyl sulfide dissolved in dry chloroform. Thionyl chloride is added to this solution while stirring and heating. After the reaction is complete, chloroform is removed by distillation under reduced pressure, and the product is collected .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethyl sulfides.
Scientific Research Applications
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pesticides and other chemicals
Mechanism of Action
The mechanism of action of (2-Chloroethyl)(2-(methylthio)ethyl)sulfane involves its reactivity with nucleophiles. The chlorine atom can be displaced by nucleophiles, leading to the formation of various products. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.
Sulfur mustard: A well-known chemical warfare agent with similar reactivity.
2-Chloroethyl methyl ether: Similar reactivity but with an ether linkage instead of a sulfide
Uniqueness
(2-Chloroethyl)(2-(methylthio)ethyl)sulfane is unique due to its specific reactivity profile and its applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C5H11ClS2 |
|---|---|
Molecular Weight |
170.7 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)-2-methylsulfanylethane |
InChI |
InChI=1S/C5H11ClS2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 |
InChI Key |
LSGCLBQBQTUDIN-UHFFFAOYSA-N |
Canonical SMILES |
CSCCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


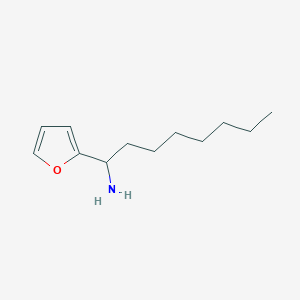
![2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene](/img/structure/B13345509.png)
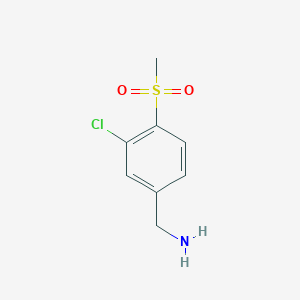
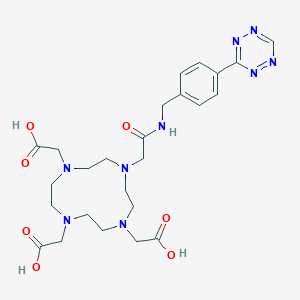
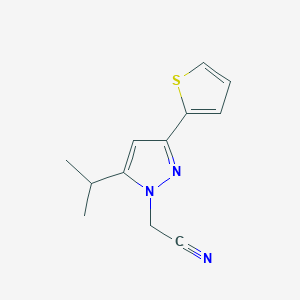
![4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13345532.png)
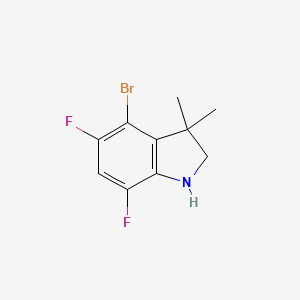
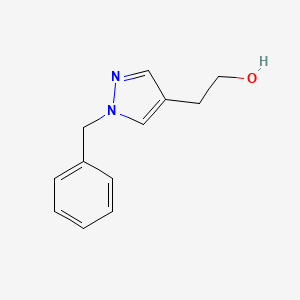
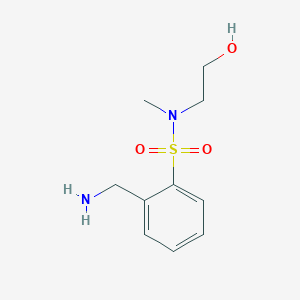
![tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13345553.png)
